molecular formula C17H12ClNO3 B5517607 methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate

methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate

Cat. No.: B5517607
M. Wt: 313.7 g/mol
InChI Key: XOVMPUKIBJYVAQ-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorobenzoyl group and a carboxylate ester group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with methyl indole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve methyl indole-3-carboxylate in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 4-chlorobenzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.

    Sulindac: Another NSAID with structural similarities to indomethacin.

    Etodolac: An NSAID with an indole core and similar pharmacological properties.

Uniqueness

Methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in certain applications.

Biological Activity

Methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a methyl ester functional group at the 3-position of the indole structure and a 4-chlorobenzoyl group at the 1-position, contributing to its pharmacological potential.

  • Molecular Formula : C17H14ClNO2
  • Molecular Weight : 299.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to anti-inflammatory effects. Additionally, its structure suggests potential interactions with various receptors involved in cellular signaling pathways, which could mediate its anticancer properties.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of indole derivatives against various cancer cell lines. For instance, this compound has shown significant activity against human cancer cell lines, including:

  • SW620 (colon cancer)
  • PC-3 (prostate cancer)
  • NCI-H23 (lung cancer)

In vitro assays indicate that compounds related to this structure exhibit IC50 values ranging from 0.011 to 0.83 µM, indicating potent cytotoxicity. Specifically, derivatives with electron-withdrawing groups such as 4-Cl have been noted for enhanced activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in treating bacterial and fungal infections. The indole core is recognized for its broad spectrum of biological activities, including antifungal and antibacterial effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. A comparative analysis of similar compounds reveals that:

Compound NameMolecular FormulaUnique Features
Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylateC17H12ClNO3Contains a 2-chlorobenzoyl group
Methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylateC17H14FNO2Substituted with fluorine
Methyl 1-(4-bromobenzyl)-1H-indole-3-carboxylateC17H14BrNO2Contains bromine at the para position

These variations demonstrate how different substituents can modulate the biological activity and potency of indole derivatives .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating various indole derivatives, this compound was tested against multiple cancer cell lines. The findings showed that:

  • Compounds with a 4-Cl substitution exhibited enhanced cytotoxicity.
  • Activation of apoptotic pathways was confirmed through caspase activation assays, indicating that these compounds may induce programmed cell death in cancer cells .

Research Findings on Antimicrobial Activity

Another study focused on the antimicrobial properties of indole derivatives found that this compound demonstrated significant inhibition against several bacterial strains. The results indicated that structural modifications could enhance its effectiveness as an antimicrobial agent .

Properties

IUPAC Name

methyl 1-(4-chlorobenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-17(21)14-10-19(15-5-3-2-4-13(14)15)16(20)11-6-8-12(18)9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVMPUKIBJYVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324010
Record name methyl 1-(4-chlorobenzoyl)indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

420811-32-1
Record name methyl 1-(4-chlorobenzoyl)indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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